6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-methylpyrimidine with 2-methylpyrrole in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and automated reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride, potassium carbonate, and various amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester
- 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Ribociclib and Palbociclib : These compounds are selective CDK4/6 inhibitors and share a similar pyrrolo[2,3-d]pyrimidine scaffold .
Uniqueness
6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for the exploration of new therapeutic applications and the development of novel derivatives with enhanced properties .
Properties
Molecular Formula |
C8H8ClN3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-2,7-dimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H8ClN3/c1-5-10-4-6-3-7(9)12(2)8(6)11-5/h3-4H,1-2H3 |
InChI Key |
OSSGONVBVMLRSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C=C(N(C2=N1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.